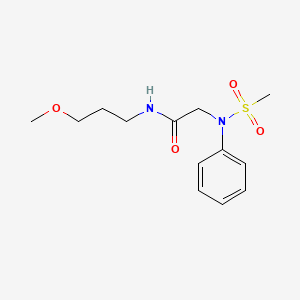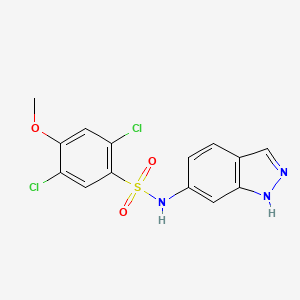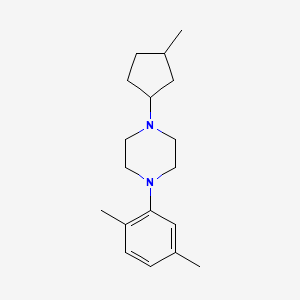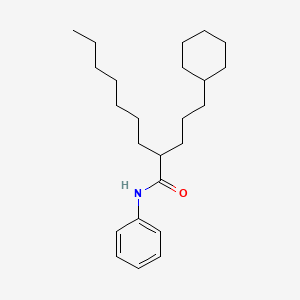![molecular formula C23H28O4 B5056386 4-allyl-2-methoxy-1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene](/img/structure/B5056386.png)
4-allyl-2-methoxy-1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-allyl-2-methoxy-1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene, also known as AMPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
4-allyl-2-methoxy-1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene is a TRPA1 agonist, which means that it activates the TRPA1 ion channel. The TRPA1 ion channel is involved in several physiological processes, including pain sensation, inflammation, and oxidative stress. Activation of this channel by 4-allyl-2-methoxy-1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene has been shown to protect dopaminergic neurons from oxidative stress and reduce pain sensitivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-allyl-2-methoxy-1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene are primarily related to its activation of the TRPA1 ion channel. Activation of this channel has been shown to reduce pain sensitivity, protect dopaminergic neurons from oxidative stress, and improve motor function in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-allyl-2-methoxy-1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene in lab experiments is that it is a highly specific TRPA1 agonist, which means that its effects can be attributed to the activation of this ion channel. However, one limitation of using 4-allyl-2-methoxy-1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene is that it has relatively low potency compared to other TRPA1 agonists, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-allyl-2-methoxy-1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene. One area of interest is its potential as a treatment for other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Another area of interest is its potential as a treatment for inflammatory conditions, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to optimize the synthesis method of 4-allyl-2-methoxy-1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene and improve its potency.
Métodos De Síntesis
The synthesis of 4-allyl-2-methoxy-1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene involves the reaction of 4-allyl-2-methoxyphenol with 3-bromo-1-(2-methoxy-4-(1-propen-1-yl)phenoxy)propan-2-ol in the presence of potassium carbonate and copper iodide. The resulting product is then subjected to a palladium-catalyzed coupling reaction with 4-bromoanisole to form 4-allyl-2-methoxy-1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene.
Aplicaciones Científicas De Investigación
4-allyl-2-methoxy-1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene has been studied for its potential therapeutic applications in several areas. One of the areas of interest is its potential as a treatment for Parkinson's disease. Studies have shown that 4-allyl-2-methoxy-1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene can activate the TRPA1 ion channel, which has been implicated in the pathogenesis of Parkinson's disease. Activation of this channel has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models of Parkinson's disease.
Another area of interest for 4-allyl-2-methoxy-1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene is its potential as a treatment for chronic pain. Studies have shown that 4-allyl-2-methoxy-1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene can activate the TRPA1 ion channel, which is involved in the transmission of pain signals. Activation of this channel has been shown to reduce pain sensitivity in animal models of chronic pain.
Propiedades
IUPAC Name |
2-methoxy-1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O4/c1-5-8-18-10-12-20(22(16-18)24-3)26-14-7-15-27-21-13-11-19(9-6-2)17-23(21)25-4/h5-6,9-13,16-17H,1,7-8,14-15H2,2-4H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEHQYQHKXTWCK-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)CC=C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)CC=C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline](/img/structure/B5056306.png)

![5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5056308.png)
![1-cyclopentyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5056323.png)

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-(4-pyridinyl)propyl]-2-pyridinamine](/img/structure/B5056331.png)
![[(2S)-1-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-2-pyrrolidinyl]methanol](/img/structure/B5056338.png)

![isobutyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5056347.png)
![1-(1,3-benzoxazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol](/img/structure/B5056356.png)
![6-(4-isopropyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5056363.png)
![ethyl 2-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5056364.png)

![N-(2-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5056392.png)